molecular formula C16H14BrClO3 B11093671 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde

4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde

Cat. No.: B11093671
M. Wt: 369.6 g/mol
InChI Key: AGLXAHNHXFVBFO-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14BrClO3 It is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzyl alcohol, 3-chloro-5-ethoxybenzaldehyde, and appropriate reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The 3-bromobenzyl alcohol undergoes a nucleophilic substitution reaction with 3-chloro-5-ethoxybenzaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzoic acid.

    Reduction: 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the aldehyde group, play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromobenzyl)oxy]-3-chlorobenzoic acid
  • 4-[(3-Bromobenzyl)oxy]-3-chlorophenylboronic acid

Uniqueness

4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-chloro-5-ethoxybenzaldehyde

InChI

InChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-4-3-5-13(17)6-11/h3-9H,2,10H2,1H3

InChI Key

AGLXAHNHXFVBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)Br

Origin of Product

United States

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